Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768918
InChI: InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-9-4-3-5-12(9)7-11-8/h7H,2-6H2,1H3
SMILES: CCOC(=O)CC1=C2CCCN2C=N1
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate

CAS No.:

Cat. No.: VC13768918

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
Standard InChI InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-9-4-3-5-12(9)7-11-8/h7H,2-6H2,1H3
Standard InChI Key PYAJNORUHNSHBI-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C2CCCN2C=N1
Canonical SMILES CCOC(=O)CC1=C2CCCN2C=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate consists of a bicyclic pyrrolo[1,2-c]imidazole core fused to an ethyl acetate group at the 1-position. The pyrroloimidazole system comprises a five-membered pyrrole ring condensed with a four-membered imidazole ring, creating a planar, aromatic heterocycle. Key structural features include:

  • Ring system: The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole moiety introduces partial saturation at the 5,6,7 positions, reducing ring strain compared to fully aromatic analogs.

  • Substituent: The ethyl acetate group at position 1 provides an ester functional group, influencing solubility and metabolic stability.

The compound’s IUPAC name, ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate, reflects this arrangement. Spectroscopic characterization via 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR would reveal distinct signals for the pyrroloimidazole protons (δ 6.5–7.5 ppm for aromatic protons) and the ethyl acetate group (δ 1.2–4.3 ppm).

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:

PropertyValue
Molecular formulaC10H14N2O2\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular weight194.23 g/mol
XLogP31.2 (estimated)
Hydrogen bond donors0
Hydrogen bond acceptors4
Rotatable bonds4
Topological polar surface area55.8 Ų

Table 1: Key physicochemical properties of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate .

The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability in biological systems. The absence of hydrogen bond donors and presence of multiple acceptors may influence binding interactions with protein targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of pyrroloimidazole derivatives typically involves cyclocondensation reactions followed by functionalization. For Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate, a plausible route includes:

  • Formation of the pyrroloimidazole core: Reaction of 2-aminopyrrole with α-haloketones under basic conditions generates the bicyclic system.

  • Acetylation: Introduction of the ethyl acetate group via nucleophilic substitution or Mitsunobu reaction .

Critical parameters include temperature control (typically 0–80°C), solvent selection (e.g., THF, DMF), and catalyst use (e.g., palladium for cross-couplings).

Analytical Characterization

Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Structural confirmation relies on:

  • Mass spectrometry: Molecular ion peak at m/z 194.23.

  • NMR spectroscopy: Distinct signals for the ethyl group (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet) and pyrroloimidazole protons .

  • X-ray crystallography: Resolves the bicyclic system’s planarity and substituent orientation .

Biological Activity and Mechanistic Insights

Putative Targets

While direct activity data for Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate are unavailable, structural analogs suggest potential interactions with:

  • Kinase enzymes: The planar heterocycle may occupy ATP-binding pockets, as seen in imidazole-based kinase inhibitors.

  • G-protein-coupled receptors (GPCRs): Fluorinated derivatives exhibit affinity for serotonin receptors, implying possible neuromodulatory effects .

Structure-Activity Relationships (SAR)

Modifications to the parent compound profoundly affect bioactivity:

  • Fluorination at position 6 (as in Ethyl (R)-2-(6-fluoro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate) enhances metabolic stability and target affinity due to electronegativity and reduced susceptibility to oxidative metabolism .

  • Amino substitution (e.g., Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride) introduces hydrogen-bonding capacity, improving solubility but potentially reducing blood-brain barrier penetration .

Table 2 compares bioactivity-related properties across derivatives:

CompoundModificationMolecular WeightLogPTherapeutic Potential
Parent compoundNone194.231.2Undefined
6-Fluoro derivative Fluorine at position 6212.221.5Kinase inhibition, CNS targets
2-Amino hydrochloride salt Amino group at C2245.700.8Antibacterial, solubility-enhanced

Table 2: Comparative analysis of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate derivatives.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for:

  • Prodrugs: Ester hydrolysis in vivo could yield carboxylic acid derivatives with enhanced target engagement.

  • Chemical probes: Radiofluorinated versions (e.g., 18F^{18}\text{F}-labeled analogs) enable positron emission tomography (PET) imaging of enzyme activity .

Material Science

Conjugated polymers incorporating pyrroloimidazole units exhibit tunable optoelectronic properties, suggesting applications in organic semiconductors.

Future Directions

Pharmacological Studies

Priority research areas include:

  • Target deconvolution: High-throughput screening against kinase and GPCR libraries.

  • In vivo efficacy: Testing fluorinated derivatives in neurodegenerative or oncology models .

Synthetic Methodology

Advancements in asymmetric catalysis could enable enantioselective synthesis of chiral pyrroloimidazoles, expanding therapeutic utility.

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